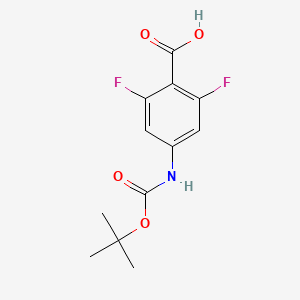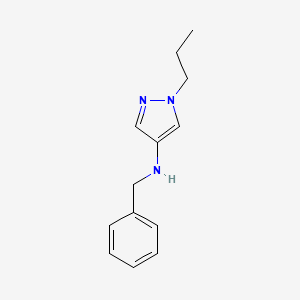![molecular formula C12H17N3O B11734589 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(1-etil-3-metil-1H-pirazol-4-il)metil][(furan-2-il)metil]amina es un compuesto heterocíclico que presenta tanto moieties de pirazol como de furano. Estas estructuras son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. La estructura única del compuesto le permite participar en diversas reacciones químicas, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1-etil-3-metil-1H-pirazol-4-il)metil][(furan-2-il)metil]amina normalmente implica la condensación de 1-etil-3-metil-1H-pirazol-4-carbaldehído con furano-2-carbaldehído en presencia de una amina adecuada. La reacción generalmente se lleva a cabo en condiciones de reflujo en un solvente orgánico como el etanol o el metanol. La base de Schiff resultante se reduce luego utilizando un agente reductor como el borohidruro de sodio para producir la amina deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la cristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[[(1-etil-3-metil-1H-pirazol-4-il)metil][(furan-2-il)metil]amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo amino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Óxidos correspondientes o derivados hidroxílicos.
Reducción: Derivados de amina reducida.
Sustitución: Derivados de pirazol o furano sustituidos.
Aplicaciones Científicas De Investigación
[[(1-etil-3-metil-1H-pirazol-4-il)metil][(furan-2-il)metil]amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(1-etil-3-metil-1H-pirazol-4-il)metil][(furan-2-il)metil]amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías metabólicas, lo que lleva a efectos terapéuticos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
1-etil-3-metil-1H-pirazol: Un derivado de pirazol más simple con propiedades químicas similares.
Furano-2-carbaldehído: Un derivado de furano que se puede utilizar como precursor en la síntesis del compuesto objetivo.
[(1-etil-3-metil-1H-pirazol-4-il)metil]amina: Un compuesto relacionado que carece del moiety de furano.
Singularidad
[[(1-etil-3-metil-1H-pirazol-4-il)metil][(furan-2-il)metil]amina es única debido a la presencia de anillos tanto de pirazol como de furano, que confieren propiedades químicas y biológicas distintas. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones y exhibir diversas actividades biológicas en comparación con los análogos más simples.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C12H17N3O/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3 |
Clave InChI |
CSRZNRHCUZEJDA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)CNCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)
![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
